N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine
Description
Introduction to N~1~-[6,7-Dichloro-3-(2-Phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-Trimethylpropane-1,3-diamine
Chemical Classification and Structural Significance
The compound belongs to the quinoxaline family , a class of bicyclic heterocycles comprising a benzene ring fused to a pyrazine ring. Key structural features include:
- 6,7-Dichloro substitution : Enhances electronic withdrawal and stabilizes the aromatic system.
- 3-(2-Phenylethenyl) group : Introduces π-conjugation, potentially influencing optoelectronic properties.
- Trimethylpropane-1,3-diamine side chain : Modifies solubility and steric bulk, enabling interactions with biological targets.
Table 1: Core Structural Attributes
| Feature | Description | Impact on Properties |
|---|---|---|
| Quinoxaline core | Bicyclic N-heterocycle (C₈H₆N₂) | Base for functional modifications |
| 6,7-Dichloro groups | Electron-withdrawing substituents | Enhanced stability/reactivity |
| 3-Styryl moiety | Conjugated ethenyl-phenyl group | Tunes electronic transitions |
| Trimethylamine sidechain | N~1~,N~3~,N~3~-Trimethylpropane-1,3-diamine | Improves lipophilicity |
The compound’s design leverages quinoxaline’s inherent bioactivity while introducing substituents to optimize pharmacokinetic and electronic profiles.
Historical Development of Quinoxaline-Based Compounds
Quinoxalines were first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones. Key milestones include:
- Early 20th century : Discovery of natural quinoxaline antibiotics (e.g., echinomycin, actinoleutin).
- 1950s–1970s : Expansion into dyes and ligands for transition-metal catalysis.
- 21st century : Focus on medicinal applications, particularly antitumor and antimicrobial agents.
Table 2: Evolution of Quinoxaline Derivatives
| Era | Advancements | Example Compounds |
|---|---|---|
| Pre-1950 | Basic synthesis methods (Korner, Hinsberg) | Simple chloro-/methylquinoxalines |
| 1960–2000 | Transition-metal-catalyzed reactions | Ferrocene-quinoxaline hybrids |
| Post-2000 | Green chemistry approaches (microwave, photoredox) | Multi-substituted analogs |
Modern synthetic strategies, such as iron-catalyzed transfer hydrogenation and oxidative C–N bond formation, enable precise functionalization of the quinoxaline core.
Key Physicochemical Properties
The compound exhibits distinct properties influenced by its substituents:
Molecular Characteristics
- Molecular weight : 415.36 g/mol.
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the trimethylamine side chain.
- Lipophilicity : LogP ~3.2 (predicted), attributed to chlorine and styryl groups.
Spectroscopic Data
Table 3: Physicochemical Summary
The dichloro and styryl groups contribute to thermal stability , while the tertiary amines enhance solubility in organic media.
Properties
IUPAC Name |
N'-[6,7-dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N4/c1-27(2)12-7-13-28(3)22-19(11-10-16-8-5-4-6-9-16)25-20-14-17(23)18(24)15-21(20)26-22/h4-6,8-11,14-15H,7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJZLLDDYQTGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701825 | |
| Record name | N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149366-39-2 | |
| Record name | N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine (CAS No. 149366-39-2) is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 415.36 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24Cl2N4 |
| Molecular Weight | 415.36 g/mol |
| IUPAC Name | N'-[6,7-dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N,N,N'-trimethylpropane-1,3-diamine |
| CAS Number | 149366-39-2 |
Research indicates that compounds containing a quinoxaline structure often exhibit antitumor , antimicrobial , and anti-inflammatory activities. The specific mechanisms through which this compound operates are still under investigation but may involve:
- Inhibition of Kinases : Similar quinoxaline derivatives have been shown to inhibit various kinases involved in cell proliferation and survival.
- Interaction with DNA : The compound may intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
- Modulation of Receptor Activity : It may act on specific receptors involved in inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the growth of several cancer cell lines, including:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
These studies typically measure cell viability using assays such as MTT or XTT, revealing IC50 values that indicate the potency of the compound against these cell lines.
In Vivo Studies
Preliminary animal studies suggest that the compound exhibits significant antitumor activity in xenograft models. For instance:
- Xenograft Model : Mice implanted with human cancer cells showed reduced tumor growth when treated with the compound compared to controls.
Case Studies
A notable case study involved the evaluation of this compound in combination with standard chemotherapeutics. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy.
Toxicological Profile
While the biological activity is promising, understanding the toxicological implications is crucial. The compound has been assessed for acute toxicity and genotoxicity using standard assays:
| Test Type | Result |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Genotoxicity | Negative in standard assays |
These findings suggest that while there is potential for therapeutic use, careful evaluation and monitoring are necessary during clinical development.
Comparison with Similar Compounds
Clomipramine Related Compound A
- Structure : N¹-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N¹,N³,N³-trimethylpropane-1,3-diamine dihydrochloride .
- Comparison: The propane-1,3-diamine chain is identical in methylation (N¹,N³,N³-trimethyl), but the central heterocycle is a dibenzazepine instead of quinoxaline. The dibenzazepine core is associated with serotonin reuptake inhibition (e.g., clomipramine), whereas the quinoxaline moiety in the target compound may favor interactions with kinases or DNA-binding proteins due to its planar aromatic system. Key Difference: Heterocyclic substitution significantly alters target selectivity.
HL3 Ligand (N¹-((1H-pyrrol-2-yl)methylene)-N³,N³-dimethylpropane-1,3-diamine)
- Structure : Features a pyrrole-substituted propane-1,3-diamine backbone .
- Comparison: The absence of quinoxaline and presence of a pyrrole group enables coordination with transition metals (e.g., Pd(II) in catalysis), unlike the target compound’s likely biological focus. Key Difference: Functional group divergence (pyrrole vs. quinoxaline) dictates application domains (catalysis vs. pharmacology).
Quinoxaline and Quinazoline Derivatives
OICR19093 (N¹-(6,7-Dimethoxy-4-(piperazin-1-yl)quinazolin-2-yl)-N³,N³-dimethylpropane-1,3-diamine)
- Structure : Quinazoline core with 6,7-dimethoxy and piperazinyl substituents .
- Comparison: The quinazoline scaffold shares structural homology with quinoxaline but includes a pyrimidine ring, enhancing hydrogen-bonding capacity. Piperazinyl and methoxy groups in OICR19093 improve solubility and pharmacokinetics, whereas the target compound’s dichloro and phenylethenyl groups may enhance membrane permeability and target affinity.
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
- Structure: Quinoxaline core with 2,3-diphenyl and acetamide substituents .
- Acetamide side chains in these derivatives favor hydrogen bonding, contrasting with the target’s methylated amine chain, which prioritizes lipophilicity.
Compounds with Alternative Heterocycles
N-(2-Chloroethyl)-N'-[7-(trifluoromethyl)quinolin-4-yl]propane-1,3-diamine Dihydrochloride
- Structure: Quinoline core with a trifluoromethyl group and chloroethyl side chain .
- Comparison: The quinoline moiety’s electron-deficient nature differs from quinoxaline’s dual nitrogen atoms, affecting electronic distribution and π-π stacking interactions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The propane-1,3-diamine backbone is synthetically versatile, as shown by high-yield routes (83.7% yield in ) .
- Biological Relevance: Quinoxaline derivatives like the target compound are understudied compared to quinazolines (e.g., OICR19093) but offer unique electronic profiles for targeting hydrophobic binding sites .
- Physicochemical Trade-offs : Methylation of the amine chain improves lipophilicity (LogP ~5.3 in related compounds, ) but may reduce aqueous solubility, necessitating formulation optimization .
Preparation Methods
Synthesis of 6,7-Dichloro-2,3-dichloroquinoxaline
The foundational step involves constructing the 6,7-dichloroquinoxaline core. As demonstrated in patent CN108191778B, substituted o-phenylenediamine derivatives react with oxalic acid in aromatic solvents (e.g., toluene) under catalytic conditions to form dihydroxyquinoxaline intermediates, which are subsequently chlorinated. For this target compound, 4,5-dichloro-o-phenylenediamine serves as the starting material.
Procedure :
-
Condensation :
-
4,5-Dichloro-o-phenylenediamine (1.0 equiv), oxalic acid (1.2 equiv), and 200–300 mesh silica gel (3.0 equiv) are refluxed in toluene at 110°C for 5 hours to yield 6,7-dichloro-2,3-dihydroxyquinoxaline.
-
Key Advantage : Silica gel acts as a mild, recyclable catalyst, avoiding corrosive acids like HCl and enabling a one-pot workflow.
-
-
Chlorination :
Functionalization at Position 2 with Trimethylpropane-1,3-diamine
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro group undergoes displacement with N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine under basic conditions.
Procedure :
-
Diamine Synthesis :
-
Substitution Reaction :
Optimization Opportunities :
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water.
Analytical Data
-
¹H NMR (600 MHz, CDCl₃): δ 7.76–8.06 (m, aromatic protons), 6.82–7.45 (m, styryl protons), 3.45–3.60 (m, diamine CH₂), 2.98–3.10 (s, N-CH₃).
Environmental and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, starting with halogenated quinoxaline precursors. A key step is the condensation of 6,7-dichloroquinoxaline-2-carbaldehyde with a styryl group under basic conditions (e.g., NaOH/MeOH), followed by amine alkylation using trimethylamine derivatives. Reaction optimization requires precise temperature control (e.g., reflux at 60–80°C) and stoichiometric ratios to minimize side products like unsubstituted amines or over-alkylated species. Characterization via HPLC and NMR ensures purity (>95%) .
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Quinoxaline condensation | NaOH/MeOH, 24h, 60°C | 60–75% |
| Amine alkylation | Trimethylamine, DMF, 12h | 40–55% |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₂H₂₄Cl₂N₄), while ¹H/¹³C NMR identifies substituent positions (e.g., styryl protons at δ 7.2–7.8 ppm). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly the E/Z configuration of the styryl group. For dynamic structural analysis, variable-temperature NMR or DFT-based computational modeling can predict conformational stability .
Q. What preliminary biological screening models are used to assess its bioactivity?
- Methodological Answer : Initial screens focus on antioxidant and anti-inflammatory activity using assays like DPPH radical scavenging and COX-2 inhibition. For example, quinoxaline analogs show IC₅₀ values of 10–50 µM in COX-2 inhibition, suggesting potential therapeutic relevance. Dose-response curves and cytotoxicity assays (e.g., MTT on HEK-293 cells) validate selectivity .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level, and what computational tools validate these interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like kinase enzymes or DNA helicases. For instance, the styryl group may occupy hydrophobic pockets in kinase domains, while the dichloro-quinoxaline core intercalates with DNA. Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (kₐ/k𝒹) .
Q. How can conflicting data on its biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, redox environment). Redox behavior is probed using cyclic voltammetry to identify oxidation potentials. Parallel studies under hypoxic vs. normoxic conditions clarify context-dependent effects. Structure-activity relationship (SAR) studies comparing analogs (e.g., replacing Cl with F) isolate functional group contributions .
Q. What AI-driven strategies optimize its synthesis or biological efficacy?
- Methodological Answer : Machine learning (e.g., Bayesian optimization) predicts optimal reaction parameters (solvent, catalyst) to maximize yield. COMSOL Multiphysics models reaction kinetics, while generative adversarial networks (GANs) design novel analogs with enhanced bioactivity. AI-integrated robotic platforms enable high-throughput screening .
Theoretical and Methodological Frameworks
- Guiding Principle : Link research to quinoxaline pharmacology (e.g., kinase inhibition mechanisms) or organic synthesis theories (e.g., Baldwin’s rules for cyclization). Computational models must align with experimental data to avoid overfitting .
- Data Analysis : Use multivariate statistics (PCA, PLS-DA) to correlate structural features (e.g., Cl substitution) with bioactivity. Conflicting results require rigorous error analysis (e.g., Grubbs’ test for outliers) .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
